Product packaging for epi-Jungianol(Cat. No.:)

epi-Jungianol

Cat. No.: B1246320
M. Wt: 216.32 g/mol
InChI Key: RDMPWGDHXGLLAE-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

epi-Jungianol is a stereoisomer of the natural product Jungianol, serving as a valuable reference standard in organic synthesis and natural product research. This compound is notably accessed via a modern, efficient gold-catalyzed arene synthesis, a method that demonstrates the power of gold catalysis in constructing complex molecules without the need for protective groups . The original synthesis and structural assignment of this compound, starting from 2-methylfuran and crotonaldehyde, helped correct the initial stereochemical assignment reported in the literature. The final step involves a photochemical S_N2-like reduction using lithium aluminum hydride . The structural elucidation of this diastereomer was confirmed through thorough 1H NMR spectroscopic analysis and an X-ray diffraction study on a derivative, underscoring its role in validating stereochemical outcomes in complex molecule synthesis . Researchers value this compound for studies in method development, particularly in gold catalysis and Prins-type cyclization chemistry, which is a powerful tool for synthesizing oxygen-containing heterocycles like tetrahydropyrans and isochromenes . This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O B1246320 epi-Jungianol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(1S,3S)-1,5-dimethyl-3-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C15H20O/c1-9(2)7-12-8-11(4)13-6-5-10(3)15(16)14(12)13/h5-7,11-12,16H,8H2,1-4H3/t11-,12+/m0/s1

InChI Key

RDMPWGDHXGLLAE-NWDGAFQWSA-N

Isomeric SMILES

C[C@H]1C[C@H](C2=C1C=CC(=C2O)C)C=C(C)C

Canonical SMILES

CC1CC(C2=C1C=CC(=C2O)C)C=C(C)C

Synonyms

epi-jungianol
jungianol

Origin of Product

United States

Chemical Reactions Analysis

FeCl₃-Catalyzed Prins-Type Cyclization

The total synthesis of (±)-epi-jungianol was achieved via an FeCl₃-mediated Prins-type cyclization (Figure 1) . This reaction constructs the indene core through an intramolecular Michael addition of styrene onto α,β-unsaturated ketones.

Key Features:

  • Catalyst : FeCl₃ (10 mol%)

  • Solvent : Dichloroethane (DCE) at 80°C

  • Yield : 72–85% for indene intermediates

  • Mechanism : Acid-catalyzed activation of the carbonyl group facilitates cyclization, followed by dehydration to form the indene framework .

Table 1 : Representative FeCl₃-Catalyzed Cyclization Results

SubstrateProduct StructureYield (%)
α,β-Unsaturated ketone AIndene B85
Styrene derivative CIndene D72

Gold(I)-Catalyzed Cascade Reactions

Gold(I) catalysts enable a tandem process for synthesizing epi-jungianol’s pentannulated carbocycle (Scheme 1) .

Reaction Sequence:

  • Alkyne Activation : PPh₃AuCl/AgNTf₂ catalyzes π-activation of diynamides.

  • Pyrrole Dearomatization : Intramolecular coupling induces a 1,2-acyl shift, forming a naphthylgold intermediate.

  • Proto-Deauration : Isoxazole cocatalyst enables proton transfer, yielding the final product .

Table 2 : Optimization of Gold-Catalyzed Conditions

EntryCatalyst (10 mol%)SolventTime (h)Yield (%)
1IPrAuCl/AgNTf₂DCE828
3PPh₃AuCl/AgNTf₂DCE2068

Photochemical Reduction

A photochemical Sₙ2-like reduction using LiAlH₄ was employed to install stereochemistry in this compound (Scheme 2)3 . This step ensures high diastereoselectivity by exploiting the rigid tricyclic intermediate’s geometry.

Conditions:

  • Reagent : LiAlH₄ (3.0 equiv)

  • Light Source : UV-A (365 nm)

  • Yield : 58% for the critical reduction step3.

Comparative Analysis of Synthetic Routes

Table 3 : FeCl₃ vs. Gold Catalysis for this compound Synthesis

Mechanistic Insights

  • FeCl₃ Pathway : Proceeds via carbocation intermediates stabilized by iron chloride .

  • Gold Pathway : Relies on π-acid activation of alkynes and synergistic isoxazole cocatalysis for proton shuttling .

Comparison with Similar Compounds

Key Observations :

  • Jungianol and this compound are stereoisomers differing only at C2, resolved via X-ray crystallography .
  • epi-Mutisianthol shares the indane core but has bulkier substituents (isopropyl at C1), impacting its conformational flexibility .

Key Findings :

  • The gold-catalyzed route for this compound is notable for its lack of protective groups but has a lower yield than the Johnson–Claisen method .
  • Catalytic hydrogenation (e.g., in the Johnson–Claisen approach) provides superior enantioselectivity (>95% ee) compared to racemic gold-catalyzed syntheses .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for epi-Jungianol, and how can researchers validate purity and structural integrity?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, with purification via column chromatography or HPLC. Structural validation requires spectroscopic techniques (e.g., NMR, IR, and mass spectrometry). Researchers should include controls such as known reference compounds and replicate analyses to confirm purity . Purity thresholds (e.g., ≥95%) must align with pharmacological testing standards, and batch-to-batch consistency should be documented using chromatographic retention times and spectral overlays .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity, and how should experimental variables be controlled?

  • Methodological Answer: Standard assays include enzyme inhibition (e.g., kinase activity) or cell viability (MTT assay). Variables like solvent choice (DMSO vs. aqueous buffers), concentration ranges, and incubation times must be optimized via pilot studies. Negative controls (vehicle-only) and positive controls (established inhibitors) are critical. Researchers should report IC50 values with confidence intervals and validate findings across multiple cell lines or enzyme batches .

Q. How can researchers ensure reproducibility in this compound’s physicochemical characterization?

  • Methodological Answer: Reproducibility requires adherence to standardized protocols (e.g., ICH guidelines for solubility and stability testing). Use orthogonal methods: for example, corroborate melting point data with differential scanning calorimetry (DSC). Document environmental conditions (temperature, humidity) and instrument calibration details. Raw data (e.g., spectral files) should be archived for peer review .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer: Contradictions may arise from differences in assay conditions, compound purity, or biological models. Conduct meta-analyses to identify confounding variables, and perform dose-response curves under harmonized protocols. Use systematic reviews to contextualize findings against prior literature, citing discrepancies in methodology (e.g., serum concentration in cell culture) . Replicate conflicting studies with blinded analysis to minimize bias .

Q. How can mechanistic studies elucidate this compound’s mode of action at the molecular level?

  • Methodological Answer: Employ techniques like X-ray crystallography to study ligand-protein interactions or CRISPR-Cas9 gene editing to validate target pathways. Combine -omics approaches (proteomics, transcriptomics) with phenotypic screening. Use knock-in/knockout models to confirm specificity. Statistical rigor is essential: apply false discovery rate (FDR) corrections in high-throughput datasets .

Q. What computational models are suitable for predicting this compound’s pharmacokinetics and toxicity?

  • Methodological Answer: Use molecular dynamics simulations for binding affinity predictions and ADMET (absorption, distribution, metabolism, excretion, toxicity) software (e.g., SwissADME). Validate in silico results with in vivo data from rodent models. Cross-reference with databases like ChEMBL for analogous compounds. Report model parameters (force fields, scoring functions) transparently .

Q. How should researchers design comparative studies between this compound and its structural analogs?

  • Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of functional groups. Use pairwise statistical comparisons (t-tests or ANOVA) to assess significance. Include both enantiomers if chirality is a factor. Publish synthetic routes and characterization data for all analogs to enable replication .

Methodological Best Practices

  • Data Validation : Triangulate findings using complementary techniques (e.g., in vitro + in silico) and share raw datasets in public repositories .
  • Ethical Reporting : Disclose conflicts of interest, funding sources, and deviations from protocols. Cite prior work comprehensively, including negative results .
  • Peer Review Preparation : Structure manuscripts to highlight research questions, methodology, and limitations. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to self-assess study design .

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